2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant area of interest in medicinal chemistry . This compound, in particular, has a unique structure that includes a fluorine atom, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to interact with multiple receptors . They have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been found to have diverse biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that they likely have diverse pharmacological activities and potential applications as drugs .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, the family to which this compound belongs, have been shown to exhibit significant biological activities such as anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Cellular Effects
The cellular effects of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid are not well-documented. Benzofuran derivatives have been shown to have a wide range of effects on cells. For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Molecular Mechanism
Benzofuran derivatives have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4°C .
Dosage Effects in Animal Models
Benzofuran derivatives have been evaluated for their anti-inflammatory potential in a mouse asthma model .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes into alcohols.
Substitution: This reaction can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the acetic acid moiety.
2,3-Dihydro-1-benzofuran-2-yl)acetic acid: Similar structure but without the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the acetic acid moiety in 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid makes it unique. The fluorine atom can enhance its chemical reactivity and biological activity, while the acetic acid moiety can improve its solubility and bioavailability.
Properties
IUPAC Name |
2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDNCCIJSZFDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.